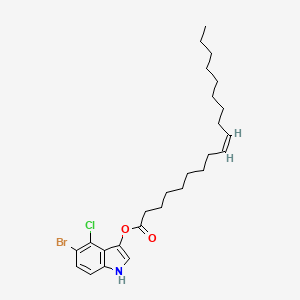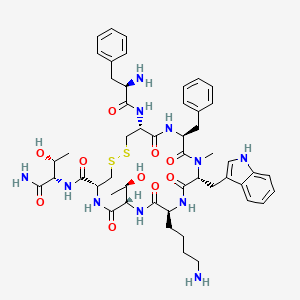
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
描述
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the biological activity of somatostatin, with modifications to enhance its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids using TFA.
Cyclization: Forming disulfide bonds between cysteine residues to stabilize the peptide structure.
Cleavage and Purification: Cleaving the peptide from the resin and purifying it using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques like preparative HPLC are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds using reducing agents like DTT.
Substitution: Modifying side chains of amino acids to alter peptide properties.
Common Reagents and Conditions
Oxidation: Performed using iodine or air oxidation in basic conditions.
Reduction: Conducted with DTT or TCEP in aqueous solutions.
Substitution: Achieved using specific reagents for side-chain modifications, such as alkylating agents.
Major Products
The major products of these reactions include cyclic peptides with enhanced stability and modified peptides with altered biological activity.
科学研究应用
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating endocrine disorders and certain types of cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The compound exerts its effects by binding to somatostatin receptors on target cells. This binding inhibits the release of various hormones and neurotransmitters, thereby regulating physiological processes. The molecular targets include somatostatin receptors (SSTR1-5), which are involved in pathways controlling cell growth, hormone secretion, and neurotransmission.
相似化合物的比较
Similar Compounds
Octreotide: Another synthetic analog of somatostatin with similar biological activity.
Lanreotide: A long-acting analog used for treating acromegaly and neuroendocrine tumors.
Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.
Uniqueness
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is unique due to its specific modifications, which enhance its stability and receptor binding affinity compared to natural somatostatin and other analogs. These modifications make it a valuable tool for research and potential therapeutic applications.
属性
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)/t28-,29-,34-,36+,37+,38+,39+,40-,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOMHPQXEDJCGI-WWBNSYMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


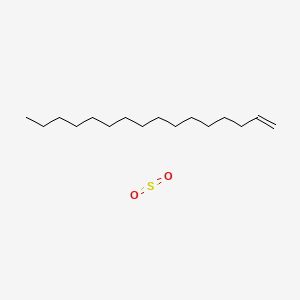

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)
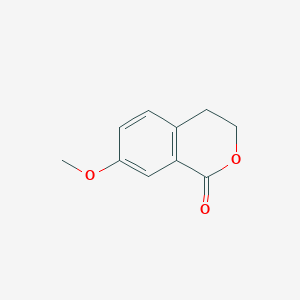
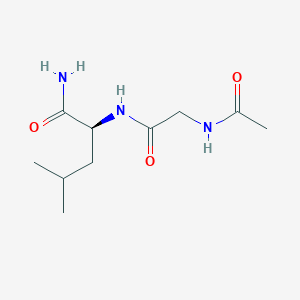
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3261228.png)
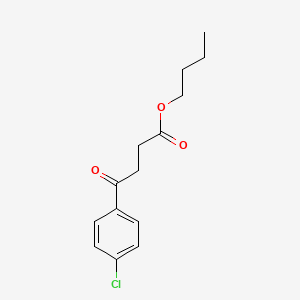
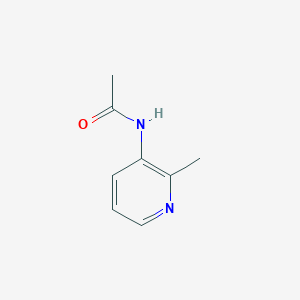
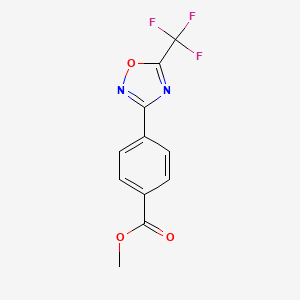
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3261270.png)
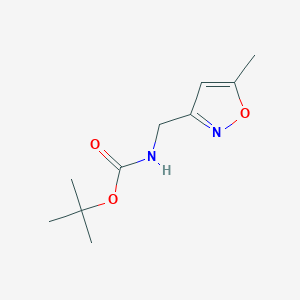

![[1,1'-Biphenyl]-2,4,5-tricarboxylic acid](/img/structure/B3261297.png)
